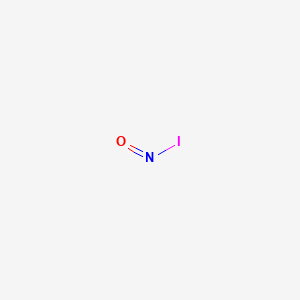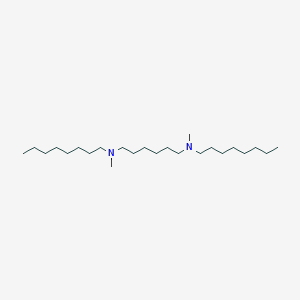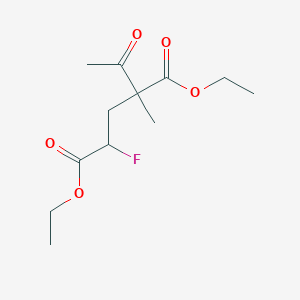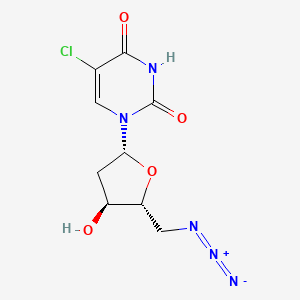
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide: is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butyl group and a propanamide moiety attached to the oxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of 4,5-dimethyl-2-aminomethyl oxazole with butyl propanoate under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis. Additionally, solvent selection and temperature control are crucial factors in achieving high purity and yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the oxazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions
Major Products Formed:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of oxazoline derivatives.
Substitution: Introduction of halogen atoms or other electrophiles onto the oxazole ring
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used as a probe to study the interactions of oxazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of novel materials and as a building block for more complex chemical entities
Wirkmechanismus
The mechanism of action of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pentanamide
Comparison: N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide is unique due to its specific substitution pattern on the oxazole ring and the presence of a propanamide moiety. This structural uniqueness can influence its biological activity and chemical reactivity compared to similar compounds. For instance, the length of the alkyl chain (propanamide vs. acetamide or butanamide) can affect the compound’s lipophilicity, solubility, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
57068-22-1 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-8-14(11(15)6-2)12-13-9(3)10(4)16-12/h5-8H2,1-4H3 |
InChI-Schlüssel |
BVOISVKJNSACEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=NC(=C(O1)C)C)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)


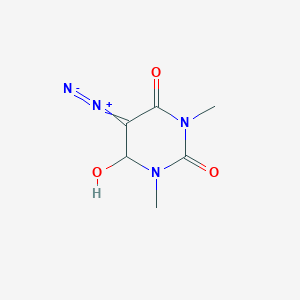
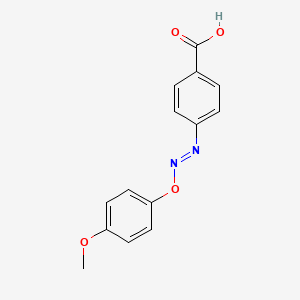

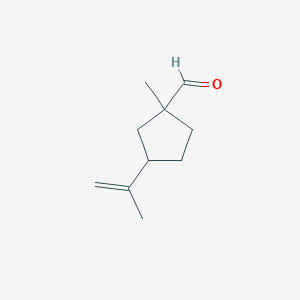
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
